Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate
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Overview
Description
Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzo-thiazolo-naphthyridine core with chloro and ethyl ester substituents. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-thiazolo core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of chloro substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate: Unique due to its specific substituents and core structure.
Other benzo-thiazolo derivatives: Similar core structure but different substituents, leading to varied biological activities.
Naphthyridine derivatives: Similar core but lack the thiazolo ring, resulting in different properties.
Uniqueness
This compound is unique due to its combination of chloro and ethyl ester substituents, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H10Cl2N2O3S |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
ethyl 2,10-dichloro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O3S/c1-2-24-17(23)13-14(22)9-4-6-12(19)20-15(9)21-10-7-8(18)3-5-11(10)25-16(13)21/h3-7H,2H2,1H3 |
InChI Key |
CNYCQKYULAWPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(S2)C=CC(=C3)Cl)C4=C(C1=O)C=CC(=N4)Cl |
Origin of Product |
United States |
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